molecular formula C4H3Cl2F5 B1419490 4,4-Dichloro-1,1,1,3,3-pentafluorobutane CAS No. 70566-51-7

4,4-Dichloro-1,1,1,3,3-pentafluorobutane

Cat. No. B1419490
CAS RN: 70566-51-7
M. Wt: 216.96 g/mol
InChI Key: AMKQXWMMSDACQF-UHFFFAOYSA-N
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Description

4,4-Dichloro-1,1,1,3,3-pentafluorobutane is a chemical compound with the molecular formula C4Cl2F5 . It is a colorless gas at room temperature and is primarily used as a refrigerant and foam blowing agent .


Molecular Structure Analysis

The molecular formula of 4,4-Dichloro-1,1,1,3,3-pentafluorobutane is C4H3Cl2F5 . The molecular weight is 216.97 . The InChI code is 1S/C4H3Cl2F5/c5-2(6)3(7,8)1-4(9,10)11/h2H,1H2 .

Scientific Research Applications

Organic Synthesis and Material Science

  • HFC-365mfc has been utilized as a solvent in the synthesis of (organoethynyl)difluoroboranes, showcasing its role in facilitating chemical reactions due to its unique solvent properties (Bardin, Adonin, & Frohn, 2007).
  • It has also been encapsulated in polymeric nanocapsules for potential use as a contrast agent in tumor imaging, indicating its application in medical diagnostics and material science (Li et al., 2014).

Environmental Science and Foam Blowing Agents

  • HFC-365mfc is identified as an industrial chemical used as a substitute for more environmentally harmful foam blowing agents. This application underscores its significance in reducing ozone-depleting substances in the atmosphere (Stemmler et al., 2007).
  • Research on compressed liquid densities and saturated liquid densities of HFC-365mfc contributes to understanding its thermodynamic behavior, which is crucial for its application in refrigeration and air conditioning systems (Bobbo, Scattolini, Fedele, & Camporese, 2003).

Chemical and Physical Properties

  • The mass transfer properties of HFC-365mfc in insulating systems, such as rigid polyurethane foam and polyethylene, have been studied, highlighting its efficiency and compatibility as a blowing agent in construction materials (Mangs, Fröling, Ramnäs, & Jarfelt, 2002).
  • Investigations into the synthesis of pentafluorinated β-hydroxy ketones using HFC-365mfc derivatives demonstrate its utility in producing complex chemical structures, thereby contributing to advancements in synthetic chemistry (Zhang & Wolf, 2012).

properties

IUPAC Name

4,4-dichloro-1,1,1,3,3-pentafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2F5/c5-2(6)3(7,8)1-4(9,10)11/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKQXWMMSDACQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(Cl)Cl)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663081
Record name 4,4-Dichloro-1,1,1,3,3-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dichloro-1,1,1,3,3-pentafluorobutane

CAS RN

70566-51-7
Record name 4,4-Dichloro-1,1,1,3,3-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dichloro-1,1,1,3,3-pentafluorobutane
Reactant of Route 2
4,4-Dichloro-1,1,1,3,3-pentafluorobutane
Reactant of Route 3
4,4-Dichloro-1,1,1,3,3-pentafluorobutane
Reactant of Route 4
4,4-Dichloro-1,1,1,3,3-pentafluorobutane
Reactant of Route 5
4,4-Dichloro-1,1,1,3,3-pentafluorobutane
Reactant of Route 6
4,4-Dichloro-1,1,1,3,3-pentafluorobutane

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